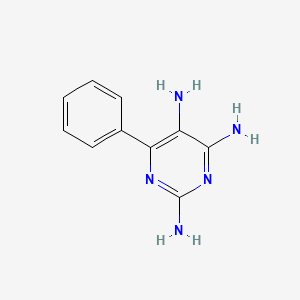

6-Phenylpyrimidine-2,4,5-triamine

Description

Structure

3D Structure

Properties

CAS No. |

13491-72-0 |

|---|---|

Molecular Formula |

C10H11N5 |

Molecular Weight |

201.23 g/mol |

IUPAC Name |

6-phenylpyrimidine-2,4,5-triamine |

InChI |

InChI=1S/C10H11N5/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,11H2,(H4,12,13,14,15) |

InChI Key |

DQNNVEUCALFYGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 6 Phenylpyrimidine 2,4,5 Triamine and Analogues

Classical Cyclocondensation Reactions for Pyrimidine (B1678525) Core Formation

The formation of the pyrimidine ring system has traditionally been accomplished through cyclocondensation reactions. A prominent example is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This method and its variations have been widely used to construct the pyrimidine framework. mdpi.com

A common strategy for synthesizing 2,4,6-triaminopyrimidine (B127396), a precursor to many functionalized pyrimidines, involves the condensation of malononitrile (B47326) with a guanidine (B92328) salt in the presence of a base. google.com This reaction proceeds by boiling the reactants in a lower aliphatic alcohol. google.com The resulting 2,4,6-triaminopyrimidine can then be further functionalized. For instance, treatment with sodium nitrite (B80452) in dilute acetic acid yields 5-nitroso-2,4,6-triaminopyrimidine (B18466). google.com This nitroso compound is a key intermediate that can be reduced to afford 2,4,5,6-tetraaminopyrimidine. google.com

Another classical approach involves the reaction of guanidine with malononitrile dinitrile in an alcoholic medium with a sodium alkoxide to produce 2,4,6-triaminopyrimidine, albeit sometimes in low yields. google.com The subsequent nitrosation at the 5-position followed by reduction provides a pathway to 2,4,5,6-tetraaminopyrimidines.

Specific Synthetic Pathways to 2,4,5-Triaminopyrimidine Derivatives

Reduction-Based Approaches (e.g., from nitro or azo precursors)

A primary route to 2,4,5-triaminopyrimidine derivatives involves the reduction of a nitro or nitroso group at the 5-position of the pyrimidine ring. The synthesis of 4,5,6-triaminopyrimidine can be achieved by the reduction of 4,6-diamino-5-nitropyrimidine. chemicalbook.com A common method for this transformation is catalytic hydrogenation. google.com For example, 5-nitroso-2,4,6-triaminopyrimidine can be catalytically hydrogenated to produce 2,4,5,6-tetraaminopyrimidine. google.com Alternatively, chemical reducing agents like hydrazine (B178648) hydrate (B1144303) can be employed. chemicalbook.com

The synthesis of bioactive molecules often utilizes nitropyridine and nitropyrimidine intermediates. nih.govnih.gov For instance, the reduction of a nitro group to an amine is a key step in the synthesis of various kinase inhibitors. nih.gov

Condensation Reactions with Multi-functionalized Precursors

The synthesis of substituted pyrimidines can be efficiently achieved through the condensation of multi-functionalized precursors. For example, 2-aminopyrimidine (B69317) derivatives have been synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines in a solvent-free environment. nih.gov This approach allows for the introduction of diverse substituents onto the pyrimidine core. nih.gov

A multi-component reaction strategy offers an efficient route to highly functionalized pyrimidines. For instance, a three-component reaction of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, can yield a wide range of substituted pyrimidines under solvent- and metal-free conditions. organic-chemistry.org Similarly, a zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate provides a single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org

The synthesis of fluorescent pyrimidine-derived α-amino acids has been accomplished through a four-step sequence starting from an L-aspartic acid derivative. acs.org A key step in this synthesis is the ytterbium-catalyzed heterocyclization of ynone intermediates with amidines. acs.org

Solid-Phase Synthesis Techniques for Aminopyrimidines

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of aminopyrimidine derivatives. u-szeged.hupsu.edu This technique involves attaching a starting material to a solid support and carrying out sequential reactions in a single vessel. wikipedia.org This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion. wikipedia.org

One strategy for the solid-phase synthesis of aminopyrimidines involves the aromatic nucleophilic substitution of chloropyrimidines with amines. u-szeged.hu To overcome the often harsh conditions required for reactions with 2-chloro- or 2-bromopyrimidines, the more reactive 2-fluoropyrimidine (B1295296) is often the reagent of choice for solid-phase applications due to its significantly higher reaction rate. psu.edu For example, N-(pyrimidin-2-yl)amino acid amides have been prepared by immobilizing protected amino acids on a Rink resin, followed by deprotection and reaction with 2-fluoropyrimidines. psu.edu

Modern Catalytic Strategies in Pyrimidine Synthesis

Transition metal-catalyzed reactions have become increasingly important in the synthesis of pyrimidines, offering efficient and selective routes to these heterocycles. nih.gov

Metal-Catalyzed Cyclizations (e.g., Copper, Zinc, Iridium)

Various transition metals have been employed to catalyze the formation of the pyrimidine ring. mdpi.com

Copper (Cu): Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines and guanidines are a powerful method for constructing pyrimidines. mdpi.com A copper-catalyzed reaction involving ketones and nitriles under basic conditions has also been developed for the synthesis of diversely functionalized pyrimidines. mdpi.com

Zinc (Zn): As mentioned earlier, zinc chloride can catalyze the three-component coupling of enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

Iridium (Ir): Iridium pincer complexes have been shown to efficiently catalyze the regioselective [3+1+1+1] synthesis of alkyl or aryl pyrimidines from amidines and up to three different alcohols. mdpi.com This reaction proceeds through a sequence of condensation and dehydrogenation steps. mdpi.com

The following table summarizes some of the key synthetic approaches discussed:

| Section | Methodology | Key Reactants | Catalyst/Reagent | Product Type | Reference(s) |

| 2.1 | Classical Cyclocondensation | Malononitrile, Guanidine Salt | Base | 2,4,6-Triaminopyrimidine | google.com |

| 2.2.1 | Reduction | 4,6-Diamino-5-nitropyrimidine | Hydrazine Hydrate | 4,5,6-Triaminopyrimidine | chemicalbook.com |

| 2.2.2 | Multi-component Reaction | Ketones, Ammonium Acetate, DMF-DMA | Ammonium Iodide | Substituted Pyrimidines | organic-chemistry.org |

| 2.2.3 | Solid-Phase Synthesis | Immobilized Amino Acid, 2-Fluoropyrimidine | Rink Resin | N-(pyrimidin-2-yl)amino acid amides | psu.edu |

| 2.3.1 | Metal-Catalyzed Cyclization | Alkynes, Amidines/Guanidines | Copper (II) | Pyrimidines | mdpi.com |

| 2.3.1 | Metal-Catalyzed Cyclization | Amidines, Alcohols | Iridium Pincer Complex | Alkyl/Aryl Pyrimidines | mdpi.com |

Organocatalysis and Biocatalysis in Pyrimidine Formation

The use of organocatalysts and biocatalysts in pyrimidine synthesis offers a sustainable alternative to traditional metal-based catalysts. These methods often provide high yields and selectivity under mild reaction conditions.

Organocatalysis: Organic molecules such as L-proline and p-toluenesulfonic acid can act as effective catalysts in the synthesis of pyrimidine derivatives. nih.govacs.org For instance, L-proline, often used with a co-catalyst like trifluoroacetic acid (TFA), facilitates the three-component reaction of an aromatic aldehyde, urea/thiourea, and a suitable pyran derivative to form pyrano[2,3-d]pyrimidine structures. nih.govacs.org The use of basic alumina (B75360) as a mineral support has also been shown to be effective, eliminating the need for an external acid or base and resulting in good yields. acs.org

Biocatalysis: Enzymes offer a high degree of specificity and are valuable for the synthesis of nucleic acid derivatives. nih.gov Enzymes from thermophiles are particularly advantageous due to their stability at high temperatures and in various chemical environments. nih.gov Key enzymes in pyrimidine biosynthesis pathways, such as dihydroorotase and carbamoyl (B1232498) phosphate (B84403) synthetase, play a crucial role in the formation of the pyrimidine ring. fiveable.mewikipedia.orgdavuniversity.orgcreative-proteomics.com Biocatalytic methods, like the use of transaminases, have been successfully employed in the asymmetric synthesis of complex molecules containing a pyrimidine core. nih.gov

Table 1: Comparison of Catalytic Methods in Pyrimidine Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

| Organocatalyst | L-proline/TFA | Three-component reaction | Mild conditions, good yields |

| Mineral Support | Basic Alumina | Cyclization | No need for external acid/base |

| Biocatalyst | Transaminase | Asymmetric synthesis | High stereoselectivity |

Heterogeneous and Reusable Catalysts for Sustainable Synthesis

The development of heterogeneous and reusable catalysts is a key aspect of sustainable chemistry, as it simplifies product purification and reduces waste.

Several novel heterogeneous catalysts have been developed for pyrimidine synthesis. For example, a Cu2+ chelated complex has been shown to be reusable for up to four consecutive runs without a significant loss of activity. nih.govacs.org Similarly, a core-shell nanocatalyst (AlCl3@nano-Fe3O4-SiO2) has been used for the synthesis of spiro[benzochromeno[2,3-d]pyrimidine-indolines] and can be recovered and reused. nih.gov Another example is a magnetically reusable catalyst, Fe3O4@BTH-Pyr-CuCl, which has demonstrated high activity in the arylation of heterocycles. acs.org The use of deep eutectic solvents (DESs) as green and reusable catalysts has also been explored for the synthesis of pyranopyrimidines. nih.gov

Table 2: Examples of Reusable Catalysts in Pyrimidine Synthesis

| Catalyst | Reusability |

| Cu2+ chelated complex | Up to 4 times |

| AlCl3@nano-Fe3O4-SiO2 | Multiple runs |

| Fe3O4@BTH-Pyr-CuCl | Magnetically reusable |

| Deep Eutectic Solvents (DESs) | Reusable |

Green Chemistry Principles in the Synthesis of Pyrimidine Triamines

Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. acs.orgnih.gov

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in the absence of organic solvents or in aqueous media is a cornerstone of green chemistry.

Solvent-Free Synthesis: Solvent-free conditions, often facilitated by catalysts like N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide, can lead to excellent yields of pyrimidine derivatives from readily available starting materials. academie-sciences.fr These reactions are typically carried out at elevated temperatures. academie-sciences.fr While catalyst-free and solvent-free approaches are possible, they often result in significantly lower yields compared to catalyzed or solid-supported methods. acs.org

Aqueous Medium Reactions: Water is an ideal green solvent for organic synthesis. The synthesis of pyrano[2,3-d]pyrimidines has been successfully achieved in aqueous ethanol. acs.org Theoretical studies have also elucidated the mechanism of multicomponent reactions for the formation of pyrido[2,3-d]pyrimidines in aqueous solutions. nih.gov

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave and ultrasound irradiation can significantly accelerate reaction rates and improve yields in pyrimidine synthesis. beilstein-archives.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been established as an efficient method for the one-pot synthesis of various pyrimidine derivatives, including aminopyrimidines and pyrano[2,3-d]pyrimidines. nih.govnanobioletters.comfoliamedica.bg This technique offers several advantages, such as dramatically reduced reaction times (from hours to minutes), high yields, and often catalyst-free conditions. nih.govasianpubs.orgmdpi.com For example, the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates was achieved in 3-6 minutes with 78-94% yield under microwave irradiation, compared to 2-6 hours with 69-86% yield under conventional heating. nih.gov

Ultrasound-Assisted Synthesis: Ultrasound irradiation is another energy-efficient technique that promotes pyrimidine synthesis through acoustic cavitation. beilstein-archives.org It has been successfully used in the synthesis of various pyrimidine scaffolds, leading to shorter reaction times and higher yields compared to conventional methods. nih.govresearchgate.net This method can be combined with microwave irradiation for even greater efficiency. researchgate.net

Table 3: Comparison of Conventional vs. Energy-Assisted Synthesis of Pyrimidines

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 2-6 hours | 69-86% | nih.gov |

| Microwave Irradiation | 3-6 minutes | 78-94% | nih.gov |

| Conventional Heating | 20-24 hours | Moderate | foliamedica.bg |

| Microwave Irradiation | 22-24 minutes | High | foliamedica.bg |

Multicomponent Reactions (MCRs) for Enhanced Efficiency

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and step economy. acs.org

MCRs are widely used for the synthesis of diverse libraries of pyrimidine derivatives. acs.org A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, which proceeds with high regioselectivity and yields up to 93%. acs.orgcapes.gov.br The Biginelli reaction, a classic MCR, is also employed for the synthesis of dihydropyrimidinones, which are key intermediates for more complex pyrimidine-fused systems. researchgate.net One-pot, three-component reactions catalyzed by ferric chloride or under catalyst-free microwave conditions have also been developed for the synthesis of various pyrimidine derivatives with good to excellent yields. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in 6-Phenylpyrimidine-2,4,5-triamine Synthesis

Controlling regioselectivity and stereoselectivity is crucial for the synthesis of specific isomers of substituted pyrimidines.

Regioselectivity: The regioselective synthesis of pyrimidines is often achieved through carefully designed multicomponent reactions. For instance, an iridium-catalyzed process allows for the highly regioselective synthesis of unsymmetrically substituted pyrimidines. acs.org Metal-free approaches have also been developed for the direct and regioselective synthesis of 2,4,5-trisubstituted pyrimidines. rsc.org The functionalization of a pre-existing pyrimidine core, such as 2,4,6-trichloropyrimidine-5-carbaldehyde, can also be controlled to achieve specific regioselectivity based on green chemistry principles. shd-pub.org.rs

Stereoselectivity: Achieving stereoselectivity in pyrimidine synthesis is critical when chiral centers are present. Biocatalytic methods, such as enzymatic resolutions, are powerful tools for obtaining stereochemically pure compounds. nih.gov The stereoselective synthesis of nucleotides has been demonstrated through direct coupling reactions that yield only the β-anomer. nih.gov In the synthesis of complex molecules like chiral piperidines, the stereochemistry of the starting material and the reaction conditions can dictate the stereochemical outcome of subsequent transformations, leading to the formation of specific diastereomers. acs.org

Advanced Spectroscopic and Structural Elucidation of 6 Phenylpyrimidine 2,4,5 Triamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Detailed ¹H NMR data for 6-Phenylpyrimidine-2,4,5-triamine, which would provide information on the chemical environment of the hydrogen atoms in the molecule, is not available in the searched literature. Such an analysis would typically involve the assignment of specific proton signals to the phenyl and pyrimidine (B1678525) rings, as well as the amine groups.

Similarly, specific ¹³C NMR data for 6-Phenylpyrimidine-2,4,5-triamine is not documented in the available resources. This technique would be crucial for identifying the carbon framework of the molecule, with distinct signals expected for the carbons of the phenyl and pyrimidine rings.

While general principles of deuterium (B1214612) exchange can be applied to aminopyrimidines to identify labile protons on the amino groups and to study protonation states, specific studies on 6-Phenylpyrimidine-2,4,5-triamine are not found. researchgate.netresearchgate.netacs.orgacs.orgnih.gov Such experiments would be instrumental in confirming the location of the amino groups and understanding the basicity of the different nitrogen atoms within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Vibrational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides a fingerprint of the functional groups present.

Although the characteristic vibrational modes for the pyrimidine ring are well-established, specific FTIR spectra for 6-Phenylpyrimidine-2,4,5-triamine are not available. These would typically show a series of bands corresponding to the ring stretching and bending vibrations.

An FTIR spectrum of 6-Phenylpyrimidine-2,4,5-triamine would be expected to show N-H stretching vibrations for the three amino groups, typically in the region of 3300-3500 cm⁻¹. rsc.org Aromatic C-H stretching vibrations from the phenyl group would be anticipated around 3000-3100 cm⁻¹. However, without experimental data, a precise analysis is not possible.

Mass Spectrometry Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In the analysis of 6-Phenylpyrimidine-2,4,5-triamine, the molecular ion peak [M]⁺ is expected to be a prominent feature in the mass spectrum, confirming the compound's molecular weight. The fragmentation pattern, induced by techniques such as electron ionization (EI) or electrospray ionization (ESI), offers significant insights into the molecule's structure.

The fragmentation of 6-Phenylpyrimidine-2,4,5-triamine is anticipated to proceed through several predictable pathways, primarily involving the cleavage of bonds associated with the pyrimidine core and its substituents. The presence of the phenyl and multiple amino groups leads to characteristic fragmentation patterns.

Key predicted fragmentation pathways include:

Loss of amino groups: The sequential or concerted loss of amino (-NH₂) or imino (=NH) groups from the pyrimidine ring is a likely fragmentation route.

Cleavage of the phenyl group: The bond between the pyrimidine ring and the phenyl group can rupture, leading to fragments corresponding to the phenyl cation or the pyrimidine core.

Ring fragmentation: The pyrimidine ring itself can undergo cleavage, yielding smaller charged fragments. The fragmentation of the pyrimidine ring can be complex, often involving the loss of small neutral molecules like HCN.

A plausible fragmentation pattern for 6-Phenylpyrimidine-2,4,5-triamine is outlined in the table below. The predicted m/z values are based on the expected fragmentation of the parent molecule.

| Predicted Fragment | Structure | Predicted m/z | Fragmentation Pathway |

| Molecular Ion | [C₁₀H₁₁N₅]⁺ | 201.10 | Parent molecule |

| Loss of NH₂ | [C₁₀H₉N₄]⁺ | 185.08 | Loss of an amino radical |

| Loss of Phenyl Group | [C₄H₅N₅]⁺ | 123.06 | Cleavage of the C-C bond between the pyrimidine and phenyl rings |

| Phenyl Cation | [C₆H₅]⁺ | 77.04 | Cleavage of the C-C bond between the pyrimidine and phenyl rings |

This table presents predicted data based on general fragmentation patterns of similar compounds.

The analysis of the isotopic distribution of the molecular ion peak can further aid in confirming the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Basicity Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of 6-Phenylpyrimidine-2,4,5-triamine is expected to be characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic pyrimidine and phenyl rings. researchgate.net The conjugation between the phenyl group and the pyrimidine ring, along with the presence of amino groups (auxochromes), is likely to influence the position and intensity of these absorption bands.

The principal electronic transitions anticipated for 6-Phenylpyrimidine-2,4,5-triamine are:

π → π transitions:* These high-intensity absorptions are expected due to the extensive π-electron system of the conjugated phenyl and pyrimidine rings. The presence of multiple amino groups will likely cause a bathochromic (red) shift of these bands to longer wavelengths.

n → π transitions:* These lower-intensity absorptions arise from the excitation of non-bonding electrons (from the nitrogen atoms of the amino and pyrimidine groups) to anti-bonding π* orbitals.

The UV-Vis spectrum of 6-Phenylpyrimidine-2,4,5-triamine can also be utilized to study its basicity. The amino groups on the pyrimidine ring can be protonated in acidic solutions. This protonation will alter the electronic structure of the molecule, leading to shifts in the absorption maxima (λmax). By monitoring the changes in the UV-Vis spectrum as a function of pH, the pKa values of the compound can be determined. For instance, the protonation of a nitrogen atom in the pyrimidine ring would likely cause a hypsochromic (blue) shift in the π → π* absorption band.

| Solvent/Condition | Predicted λmax (nm) | Transition Type | Comment |

| Neutral (e.g., Ethanol) | ~280-320 | π → π | Conjugated aromatic system |

| Neutral (e.g., Ethanol) | ~350-400 | n → π | Non-bonding electrons on N atoms |

| Acidic (e.g., 0.1 M HCl) | Shifted from neutral | π → π* | Protonation of amino groups alters conjugation |

This table presents predicted data based on the UV-Vis spectra of related phenylpyrimidine and aminopyrimidine compounds. researchgate.netresearchgate.net

Other Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. A Raman spectrum of 6-Phenylpyrimidine-2,4,5-triamine would exhibit characteristic bands corresponding to the vibrations of its functional groups and skeletal structure.

Key expected Raman bands for 6-Phenylpyrimidine-2,4,5-triamine include:

Ring stretching vibrations: The stretching modes of the pyrimidine and phenyl rings are expected to produce strong Raman signals.

C-N stretching vibrations: The stretching of the carbon-nitrogen bonds within the pyrimidine ring and the amino substituents will give rise to characteristic bands.

N-H stretching and bending vibrations: The vibrations of the amino groups will also be observable in the Raman spectrum.

C-H stretching and bending vibrations: Vibrations associated with the C-H bonds of the phenyl group and the pyrimidine ring will be present.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the Raman spectrum of 6-Phenylpyrimidine-2,4,5-triamine, aiding in the assignment of the observed vibrational frequencies. nih.gov

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Phenyl ring breathing | ~1000 | Strong |

| Pyrimidine ring stretching | ~1400-1600 | Medium-Strong |

| C-N stretching | ~1200-1350 | Medium |

| N-H stretching | ~3300-3500 | Weak-Medium |

| C-H stretching (aromatic) | ~3000-3100 | Medium |

This table presents predicted data based on the Raman spectra of similar pyrimidine and aromatic compounds. nih.gov

Advanced Chromatographic-Spectroscopic Coupling for Purity and Identity Confirmation

To ensure the purity and confirm the identity of a synthesized compound like 6-Phenylpyrimidine-2,4,5-triamine, hyphenated chromatographic-spectroscopic techniques are indispensable. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful technique for the analysis of 6-Phenylpyrimidine-2,4,5-triamine. A reversed-phase high-performance liquid chromatography (HPLC) method can be developed to separate the target compound from any impurities or starting materials. The eluent from the HPLC column is then introduced into a mass spectrometer.

The LC-MS analysis would provide:

Retention Time: A characteristic retention time for 6-Phenylpyrimidine-2,4,5-triamine under specific chromatographic conditions, which serves as an initial identifier.

Mass Spectrum: A mass spectrum of the peak eluting at the characteristic retention time. This allows for the confirmation of the molecular weight of the compound.

Purity Assessment: The chromatogram can be used to assess the purity of the sample by integrating the peak areas of the main compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although it may require derivatization of the amino groups to increase the volatility of the compound.

The use of tandem mass spectrometry (LC-MS/MS or GC-MS/MS) can provide even greater confidence in the identification of the compound. nih.gov In this technique, the molecular ion of 6-Phenylpyrimidine-2,4,5-triamine is selected and fragmented, and the resulting fragment ions are analyzed. This provides a unique fragmentation fingerprint that is highly specific to the molecule's structure.

The combination of chromatographic separation with mass spectrometric detection provides a robust and sensitive method for the unequivocal identification and purity assessment of 6-Phenylpyrimidine-2,4,5-triamine, which is crucial for its use in further research and applications.

Computational Chemistry and Theoretical Modeling Studies

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and interactions with the environment (e.g., a solvent). nih.gov

MD simulations are used to explore the conformational landscape of 6-Phenylpyrimidine-2,4,5-triamine. A key aspect would be the study of the rotational barrier around the single bond connecting the phenyl and pyrimidine (B1678525) rings. researchgate.net The simulation trajectory reveals which torsional angles are most stable and how the molecule flexes and moves at a given temperature.

Protein-Ligand Interaction Dynamics and Stability

To comprehend the therapeutic potential of 6-phenylpyrimidine-2,4,5-triamine derivatives, it is crucial to study the dynamics and stability of their interactions with protein targets. Molecular dynamics (MD) simulations are a primary tool for this purpose, offering a view of the conformational changes and stability of the protein-ligand complex over time.

Research on related pyrimidine structures demonstrates the importance of these dynamic interactions. For instance, studies on aminodimethylpyrimidinol derivatives as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) have shown that protein dynamics and steric hindrance are key factors explaining selectivity. nih.gov MD simulations can reveal how the flexibility of the protein's P-loop and the rotational freedom of the ligand contribute to binding affinity and specificity. nih.gov The stability of crucial interactions, such as hydrogen bonds and π-π stacking, which are common in pyrimidine derivatives, can be monitored throughout the simulation to assess the durability of the binding mode. researchgate.net Advanced computational techniques, such as Dynamic Radial Partitioning (DRP), are also being developed to better capture the complex and detailed three-dimensional features of these dynamic protein-ligand interactions. nih.gov

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

Molecular Mechanics combined with Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are widely used computational methods to estimate the binding free energy of a ligand to a biological macromolecule. peng-lab.orgelsevierpure.com These techniques are considered more accurate than typical molecular docking scores and less computationally intensive than alchemical free energy methods. elsevierpure.com

The core principle of MM/PBSA and MM/GBSA involves calculating the free energy difference between the protein-ligand complex and the unbound protein and ligand in solution. nih.gov The binding free energy (ΔG_bind) is determined by the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM represents the change in molecular mechanics energy in the gas phase, including electrostatic and van der Waals interactions. nih.gov

ΔG_solv is the change in solvation free energy, which is composed of polar and non-polar contributions. The polar part is calculated using either the PB or GB model, while the non-polar part is often estimated based on the solvent-accessible surface area (SASA). nih.govnih.gov

TΔS is the change in conformational entropy upon binding. This term is computationally expensive and is often neglected when comparing the relative affinities of similar ligands. peng-lab.orgnih.gov

These methods have proven successful in ranking inhibitors and refining results from virtual screening. nih.gov However, their accuracy is system-dependent and can be sensitive to simulation parameters such as the length of the MD simulation and the solute dielectric constant used in the calculations. nih.govnih.gov Free energy decomposition analysis can also be performed to identify the specific amino acid residues that contribute most significantly to the binding affinity. peng-lab.org

Below is a representative table illustrating the energy components that would be calculated in an MM/GBSA study for a hypothetical pyrimidine derivative.

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| ΔE_vdw | -45.5 | Van der Waals contribution |

| ΔE_elec | -20.1 | Electrostatic contribution |

| ΔG_polar | 35.8 | Polar solvation energy |

| ΔG_nonpolar | -5.2 | Non-polar solvation energy |

| ΔG_bind | -35.0 | Total Binding Free Energy |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govunc.edu This approach is founded on the principle that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological effects. nih.gov

In a typical QSAR study involving pyrimidine derivatives, a set of molecules with known activities is used. For each molecule, a large number of molecular descriptors are calculated, which quantify various aspects of its topology, geometry, and electronic properties. nih.govunc.edu Statistical methods are then employed to select the most relevant descriptors and build a predictive model.

A study on furopyrimidine and thienopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) illustrates this process. nih.gov Researchers compared two modeling techniques:

Multiple Linear Regression (MLR): A linear method that creates a straightforward equation linking descriptors to activity.

Artificial Neural Network (ANN): A non-linear machine learning method capable of modeling more complex relationships.

The performance of the models is assessed using statistical metrics like the coefficient of determination (R²) for the training set and the predictive R² (Q²) for an external test set. nih.gov In the VEGFR-2 study, the ANN model showed significantly better performance than the MLR model, indicating that the relationship between the structure of these pyrimidine derivatives and their anti-angiogenic activity was highly non-linear. nih.gov

| Model | R² (Training Set) | Q² (Test Set) | RMSE (Training Set) | Conclusion |

|---|---|---|---|---|

| MLR | 0.889 | 0.851 | 0.291 | Good linear correlation |

| ANN | 0.998 | 0.965 | 0.041 | Excellent non-linear correlation, superior predictive power |

Data adapted from a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the binding orientation and conformation of a ligand within the active site of a target protein. researchgate.net For derivatives of 6-phenylpyrimidine-2,4,5-triamine, docking is essential for generating hypotheses about their mechanism of action and for rationalizing observed structure-activity relationships (SAR). nih.gov

Docking studies have been instrumental in the development of various pyrimidine-based inhibitors. For example:

In the design of phenylpyrimidine-carboxamide derivatives as c-Met inhibitors, docking studies indicated that replacing a phenylpicolinamide scaffold with a phenylpyrimidine fragment was beneficial for activity. nih.gov

For a series of aminodimethylpyrimidinol derivatives targeting FGFR4, docking was used to explain the high selectivity of certain compounds. nih.gov The models revealed that methyl groups on the pyrimidine ring could cause a steric clash with the hinge region of related kinases (FGFR1-3), while allowing a favorable binding conformation in FGFR4. nih.gov This insight helps explain how small structural changes can lead to significant differences in selectivity.

Docking of new 6-phenyl pyridine (B92270) derivatives into the cyclin-dependent kinase (CDK) protein target was used to identify key hydrogen bonds and electrostatic interactions responsible for their inhibitory activity. researchgate.net

The results from docking, including the predicted binding pose and a scoring function to estimate affinity, guide the selection of compounds for synthesis and help in the design of new derivatives with improved potency and selectivity.

Chemoinformatic Analysis for Molecular Diversity and Chemical Space Exploration

Chemoinformatics applies computational methods to analyze large sets of chemical data, aiding in the exploration of molecular diversity and the assessment of a compound's "drug-likeness." For a series like the 6-phenylpyrimidine-2,4,5-triamine derivatives, chemoinformatic tools are used to evaluate their physicochemical properties and predict their potential as orally bioavailable drugs.

One common application is the use of scaffold hopping, a technique that was employed in the design of 2-phenylpyrimidine (B3000279) derivatives as antifungal agents. nih.gov This strategy involves modifying the core structure (scaffold) of a known active compound to discover new chemical series with potentially improved properties.

Another key aspect is the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Software suites are used to calculate descriptors relevant to pharmacokinetics, such as lipophilicity (LogP), water solubility, and adherence to established guidelines like Lipinski's Rule of Five. mdpi.com This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.com

The table below compares the computed properties of the parent pyrimidine-2,4,5-triamine (B1267316) with a more complex derivative, illustrating a typical chemoinformatic analysis.

| Property | Pyrimidine-2,4,5-triamine nih.gov | N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine nih.gov | Lipinski's Rule Guideline |

|---|---|---|---|

| Molecular Weight | 125.13 g/mol | 366.4 g/mol | < 500 |

| XLogP3 | -1.2 | 4.6 | < 5 |

| Hydrogen Bond Donors | 3 | 2 | < 5 |

| Hydrogen Bond Acceptors | 5 | 9 | < 10 |

| Rotatable Bond Count | 0 | 5 | N/A |

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Biological Efficacy and Potency

No specific in vitro studies detailing the biological efficacy and potency of 6-Phenylpyrimidine-2,4,5-triamine were identified in the available scientific literature. Research on the broad class of pyrimidine (B1678525) derivatives has shown a wide range of biological activities; however, these findings are not specific to the 6-phenylpyrimidine-2,4,5-triamine structure.

Antimicrobial Activity Studies (Bacteria, Fungi)

A comprehensive search for studies on the antimicrobial activity of 6-Phenylpyrimidine-2,4,5-triamine against bacterial and fungal pathogens yielded no specific results. While various other pyrimidine derivatives have been investigated for their potential as antibacterial and antifungal agents, data focusing solely on 6-Phenylpyrimidine-2,4,5-triamine is not available. frontiersin.orgnih.govmdpi.comnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netmedwinpublishers.commdpi.com

Anticancer Activity Profiling (e.g., Cell Growth Inhibition, Apoptosis Induction)

No dedicated studies on the anticancer activity profile of 6-Phenylpyrimidine-2,4,5-triamine, including its effects on cell growth inhibition or apoptosis induction, were found in the public domain. The broader family of pyrimidine derivatives has been a source of investigation in oncology research, with some analogues showing antiproliferative effects. nih.govnih.govnih.govnih.govresearchgate.net However, specific data for 6-Phenylpyrimidine-2,4,5-triamine is lacking.

Enzyme Inhibition Assays (e.g., DHFR, PAK4, FAK, COX enzymes)

Specific data regarding the inhibitory activity of 6-Phenylpyrimidine-2,4,5-triamine against enzymes such as Dihydrofolate Reductase (DHFR), p21-activated kinase 4 (PAK4), Focal Adhesion Kinase (FAK), or Cyclooxygenase (COX) enzymes could not be located. Although various pyrimidine-containing molecules have been identified as inhibitors of these enzymes, research has not been published detailing the specific inhibitory profile of 6-Phenylpyrimidine-2,4,5-triamine. nih.govjpp.krakow.plnih.govnih.govnih.govnih.govmdpi.commdpi.comnih.govnih.govnih.govcu.edu.egmdpi.com

Mechanism of Action Elucidation at the Molecular and Cellular Levels

Due to the absence of primary research on the biological activities of 6-Phenylpyrimidine-2,4,5-triamine, there is no information available to elucidate its mechanism of action at the molecular and cellular levels.

Target Identification and Validation

There are no published studies that identify or validate specific molecular targets for 6-Phenylpyrimidine-2,4,5-triamine. Target identification is a subsequent step to the discovery of biological activity, and as such, this information is not available for the compound . nih.govnih.gov

Biochemical Pathway Modulation

Derivatives of the pyrimidine scaffold, including those related to 6-phenylpyrimidine-2,4,5-triamine, exert their biological effects by modulating various biochemical pathways. The structural similarity of the 1,2,4-triazolo[1,5-a]pyrimidine core to purines makes them suitable candidates for investigation as biomimetic models, suggesting they may interfere with metabolic processes involving purinergic signaling or nucleic acid synthesis. mdpi.com

In the context of anti-malarial research, certain pyrimidine-based compounds are understood to function by inhibiting essential parasitic enzymes. nih.gov Specifically, sulfonamide derivatives incorporating a pyrimidine structure have been designed to target and inhibit falcipain-2 (FP-2) and falcipain-3 (FP-3), which are cysteine proteases crucial for the hemoglobin degradation pathway in the Plasmodium parasite. nih.gov The inhibition of these enzymes disrupts the parasite's ability to acquire nutrients, leading to morphological and growth abnormalities, particularly within the food vacuole. nih.gov

In the realm of neuroscience, thieno[2,3-e]pyridine derivatives, which are structurally related to the core compound, have been investigated for their potential antidepressant effects. nih.gov Studies suggest that their mechanism of action may involve the modulation of the 5-hydroxytryptamine (5-HT) neurotransmitter system in the brain. nih.gov Furthermore, other pyrimidine derivatives have been shown to restore brain cell activity in models of chronic traumatic encephalopathy by preserving mitochondrial function, indicating a mechanism centered on cellular energy metabolism. nih.gov

Structure-Activity Relationship (SAR) Studies of 6-Phenylpyrimidine-2,4,5-triamine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound by identifying how specific structural modifications influence its biological activity. For derivatives of 6-phenylpyrimidine-2,4,5-triamine, SAR investigations have been pivotal in enhancing their efficacy against various disease targets.

In the development of anti-tubercular agents, the substitution pattern on the pyrimidine ring is a key determinant of activity. ijpsr.com Research on a series of N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine (B1267316) derivatives demonstrated that the presence and position of electron-withdrawing and electron-donating groups on the benzylidene moiety are important for producing significant activity against Mycobacterium tuberculosis (MTB) H37Ra strain. ijpsr.com For instance, compounds with 4-chloro and 4-methoxy substitutions showed potent activity, indicating that both the electronic nature and the location of the substituent are functionally significant. ijpsr.com

For anti-malarial applications, SAR studies on thienopyrimidine derivatives have yielded promising candidates. researchgate.net A key compound, Gamhepathiopine, served as a starting point for modifications at positions 2 and 6 of the thienopyrimidine scaffold. researchgate.net The synthesis and evaluation of new 4-amino-substituted analogues led to the discovery of a derivative with improved physicochemical properties and microsomal stability while maintaining potent antiplasmodial activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. researchgate.net This highlights the importance of substitutions at the C4 position of the pyrimidine ring in balancing potency and drug-like properties.

The following table summarizes key SAR findings for pyrimidine derivatives:

| Compound Series | Disease Target | Key Structural Features Influencing Activity | Reference |

| N5-(substituted benzylidene)-pyrimidine-2,4,5-triamines | Tuberculosis | Presence and position of electron-withdrawing (e.g., 4-chloro) and electron-donating (e.g., 4-methoxy) groups on the benzylidene ring. | ijpsr.com |

| 6-Phenylthieno[3,2-d]pyrimidine derivatives | Malaria | Substitutions at positions 2, 4, and 6 of the thienopyrimidine scaffold. Amino substitutions at C4 improved physicochemical properties. | researchgate.net |

| Sulfonamide-pyrimidine hybrids | Malaria | The specific linkage of sulfonamide moieties to the pyrimidine core is critical for the inhibition of falcipain enzymes. | nih.gov |

In Vivo Efficacy Studies using Animal Models (Preclinical Research)

The therapeutic potential of novel compounds is extensively evaluated through in vivo studies using animal models, which provide critical data on efficacy in a living system.

Anti-tubercular Activity: Pyrimidine derivatives have demonstrated efficacy in animal models of tuberculosis. One study assessed 5-alkynyl pyrimidine derivatives in BALB/c mice infected with M. tuberculosis (H37Ra). nih.gov A 2'-deoxycytidine (B1670253) analogue, 5-(2-pyridylethynyl)-2'-deoxycytidine, showed promising in vivo efficacy when administered over five weeks. nih.gov Another investigation involving a different pyrimidine series found that the derivative JSF-2371 was effective at reducing the bacterial load of M. tuberculosis within infected macrophages, a key aspect of lung pathology in the disease. nih.gov

Anti-malarial Activity: In the context of malaria, a thienopyrimidine derivative demonstrated the ability to reduce parasitemia in a mouse model. researchgate.net This confirms that the antiplasmodial activity observed in vitro can translate to an in vivo setting. researchgate.net The development of compounds with activity against multiple stages of the Plasmodium life cycle, including the transmission stage in mouse models, represents a significant advancement in the search for new anti-malarial treatments. researchgate.net

Depression: To assess potential antidepressant effects, derivatives are often evaluated in rodent behavioral models. nih.gov A series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were tested using the forced swim test (FST) and tail suspension test (TST) in mice. nih.gov The most active compound significantly reduced the immobility time of the mice compared to the control group, an indicator of antidepressant-like activity. nih.gov Subsequent open-field tests confirmed that this effect was not due to a general increase in spontaneous locomotor activity. nih.gov

Murine models, particularly mice, are the most commonly used systems for the initial in vivo evaluation of pyrimidine-based compounds across various therapeutic areas. nih.govresearchgate.netnih.govnih.govnih.gov BALB/c mice have been employed to assess the in vivo efficacy of pyrimidine derivatives against M. tuberculosis infections. nih.gov The anti-malarial efficacy of thienopyrimidine derivatives, including their ability to reduce parasite levels, has also been confirmed in mouse models. researchgate.net Furthermore, behavioral tests in mice, such as the FST and TST, are standard for evaluating the antidepressant potential of new chemical entities. nih.gov The consistent use of murine models allows for the comparison of new derivatives against established reference drugs and provides a foundational understanding of their potential therapeutic utility before further preclinical development. nih.govnih.gov

The table below summarizes findings from efficacy studies in murine models.

| Disease Model | Compound Type | Murine Model | Key Efficacy Finding | Reference |

| Tuberculosis | 5-alkynyl pyrimidine derivative | BALB/c mice | Showed promising in vivo efficacy against M. tuberculosis H37Ra. | nih.gov |

| Tuberculosis | 5-nitrothienylhydrazone pyrimidine | Mouse | Cidal to M. tuberculosis infecting macrophages. | nih.gov |

| Malaria | 6-Phenylthienopyrimidine derivative | Mouse | Reduced parasitemia compared to untreated infected mice. | researchgate.net |

| Depression | Thieno[2,3-e]pyridine derivative | Mouse | Significantly reduced immobility time in Forced Swim and Tail Suspension Tests. | nih.gov |

Pharmacokinetic Profile Analysis in Animal Studies

Pharmacokinetics, the study of how an organism affects a drug, is a critical component of preclinical evaluation, encompassing absorption, distribution, metabolism, and excretion (ADME).

The ADME properties of pyrimidine derivatives are investigated to assess their potential as viable drug candidates. For a focused series of pyrimidine analogs developed as anti-tubercular agents, select compounds were advanced to pharmacokinetic profiling in mice based on their in vitro activity and physicochemical properties. nih.gov

In one specific example, the pharmacokinetic profile of the anti-tubercular candidate JSF-2371 was evaluated in mice. nih.gov When administered intravenously, a formulation of 5% N,N-dimethylacetamide (DMA) and 4% Cremophor was used. nih.gov For oral administration, the compound was formulated in 0.5% carboxymethyl cellulose (B213188) (CMC) with 0.5% Tween 80, which resulted in an oral bioavailability (F value) of 0.5%. nih.gov In addition to experimental studies, in silico ADME profiling is often used in the early stages to predict the drug-like properties and potential toxicity of newly synthesized compounds, helping to guide which derivatives are prioritized for further testing. rsc.org

The table below presents key pharmacokinetic data for a representative pyrimidine derivative.

| Compound | Species | Administration Route | Key Pharmacokinetic Parameter | Reference |

| JSF-2371 | Mouse | Oral | Oral Bioavailability (F) = 0.5% | nih.gov |

| JSF-2371 | Mouse | Intravenous | Formulated in 5% DMA-4% Cremophor | nih.gov |

Half-life and Clearance Determinations in Animal Models

There is no publicly available information on the half-life and clearance of 6-Phenylpyrimidine-2,4,5-triamine in animal models.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 6-Phenylpyrimidine-2,4,5-triamine from reaction mixtures, synthetic intermediates, and final products. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity and quantifying 6-Phenylpyrimidine-2,4,5-triamine and its analogs. The development of a robust HPLC method is critical for quality control.

A common approach for analyzing related aminopyrimidine compounds, such as 2,4,5-triamino-6-hydroxypyrimidine sulfate, involves using a C18 column with an ultraviolet (UV) detector. google.com Such methods are valued for their reliability and the accessibility of the required instrumentation. google.com For the analysis of pyrimidine (B1678525) derivatives, reversed-phase HPLC is frequently the method of choice. Purity analysis can be performed on systems using columns like the XSelect CSH C18, where the peak area of the target compound is compared against the total area of all peaks to determine purity, often aiming for >95%. nih.gov

Method development for 6-Phenylpyrimidine-2,4,5-triamine would involve a systematic optimization of several key parameters to achieve good resolution, peak shape, and sensitivity.

Key HPLC Method Parameters:

Stationary Phase: A C18 stationary phase is a versatile starting point, offering good retention for moderately polar compounds like 6-Phenylpyrimidine-2,4,5-triamine.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components of a mixture with good separation.

Detection: Given the aromatic phenyl ring and the pyrimidine core, 6-Phenylpyrimidine-2,4,5-triamine is expected to have a strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (λmax) would provide high sensitivity. For related pyrimidines, UV detectors are standard. google.com

Internal Standard: For precise quantification, an internal standard method can be employed. This involves adding a known amount of a non-interfering compound, such as p-aminobenzenesulfonic acid as used for a similar pyrimidine, to both calibration standards and samples to correct for variations in injection volume and system response. google.com

The table below outlines a hypothetical starting point for an HPLC method for 6-Phenylpyrimidine-2,4,5-triamine, based on methods for similar compounds. google.comnih.gov

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and resolution for pyrimidine derivatives. google.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS and controls pH. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar impurities and the main compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and determination of λmax. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) is another powerful separation technique, but its application to 6-Phenylpyrimidine-2,4,5-triamine has limitations. GC requires the analyte to be volatile and thermally stable enough to be vaporized without decomposition in the heated injector port. The multiple amine groups and the relatively high molecular weight of 6-Phenylpyrimidine-2,4,5-triamine suggest it may have low volatility and could be prone to thermal degradation.

To analyze such compounds by GC, derivatization is often necessary. The active hydrogens on the amine groups can be replaced with less polar, more stable functional groups (e.g., trimethylsilyl (B98337) groups) to increase volatility and reduce interactions with the stationary phase. However, this adds complexity to sample preparation. If the compound proves to be sufficiently stable, a high-temperature capillary column with a polar stationary phase would be required for analysis.

Electrochemical Methods for Compound Analysis

Electrochemical methods can offer a sensitive and selective means of analyzing compounds that can be oxidized or reduced. The pyrimidine ring system and the multiple amino groups in 6-Phenylpyrimidine-2,4,5-triamine make it a candidate for analysis by techniques such as cyclic voltammetry. These methods measure the current response of an electroactive species to a varying potential. The oxidation of the amino groups on the pyrimidine ring could provide a distinct electrochemical signal, allowing for quantification. The mechanistic studies of some related compounds indicate that reduction of certain metal ions can be used for selective colorimetric changes, hinting at the redox activity within these molecular families. researchgate.net

Spectrophotometric Quantification (e.g., UV-Vis based assays)

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds containing chromophores. The fused aromatic system of 6-Phenylpyrimidine-2,4,5-triamine, consisting of the phenyl and pyrimidine rings, acts as a strong chromophore, making this technique highly suitable for its quantification.

A UV-Vis spectrum of the compound would be recorded to determine the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the concentration of the compound in a solution. This relationship allows for the creation of a calibration curve using standards of known concentration, which can then be used to determine the concentration of unknown samples. This technique is frequently used to monitor the progress of reactions, such as the reduction of nitrophenols to aminophenols, where a clear shift in the UV-Vis spectrum is observed. researchgate.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula (C10H11N5). A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and is a crucial criterion for establishing its purity. For many synthesized heterocyclic compounds, purity is confirmed when elemental analysis results are within ±0.4% of the calculated values. nih.govmdpi.com This confirms that the correct product has been synthesized and is largely free of impurities. mdpi.com

| Element | Theoretical Mass % for C10H11N5 |

| Carbon (C) | 59.69% |

| Hydrogen (H) | 5.51% |

| Nitrogen (N) | 34.80% |

Future Directions and Emerging Research Avenues for 6 Phenylpyrimidine 2,4,5 Triamine

Exploration of Underexplored Chemical Space around the Pyrimidine (B1678525) Triamine Scaffold

The pyrimidine core is a well-established "privileged substructure" in drug discovery, yet there remains significant untapped potential in exploring the chemical space around the pyrimidine triamine scaffold. nih.gov A primary future direction involves the synthesis of diverse libraries of 6-phenylpyrimidine-2,4,5-triamine analogs. This can be achieved through systematic modifications at the phenyl ring, the pyrimidine core, and the amino groups. Such explorations could lead to the discovery of compounds with novel biological activities or enhanced properties.

A key strategy is the application of diversity-oriented synthesis (pDOS), which aims to create structurally complex and diverse molecules from a common starting point. nih.govfrontiersin.org By employing various cyclization and functionalization reactions, researchers can generate a wide array of derivatives. This approach moves beyond traditional, often flat, mono- or bicyclic pyrimidine structures to create more three-dimensional and conformationally diverse molecules, which could be crucial for interacting with challenging biological targets like protein-protein interfaces. nih.govfrontiersin.org

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency

The development of green and efficient synthetic routes for pyrimidine derivatives is a critical area of ongoing research. dntb.gov.ua Future efforts will likely focus on multicomponent reactions, which allow for the construction of complex molecules in a single step from readily available starting materials. researchgate.netorganic-chemistry.org These methods are often more atom-economical and generate less waste compared to traditional multi-step syntheses.

Furthermore, the use of environmentally friendly catalysts and reaction conditions is a key consideration. dntb.gov.uanih.gov This includes the use of solid supports, microwave irradiation, and ultrasound to accelerate reactions and reduce the need for harsh reagents and solvents. nih.gov The development of novel catalytic systems, such as those based on earth-abundant metals, will also be crucial for the sustainable production of 6-phenylpyrimidine-2,4,5-triamine and its derivatives. organic-chemistry.org

Integration of Artificial Intelligence and In Silico Screening for Drug Discovery

Virtual Screening: Identifying hit compounds from large databases. elsevier.com

De Novo Design: Generating novel molecular structures with desired properties. researchgate.net

ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of drug candidates. elsevier.com

Applications as Chemical Probes for Biological Systems

Derivatives of 2,4,5-triaminopyrimidine have shown promise as fluorescent probes for monitoring cell viability. rsc.org These compounds can selectively accumulate in dead cells and interact with dsDNA, offering a new tool for cell biology research. rsc.org Future research will likely focus on fine-tuning the photophysical properties of these probes to enhance their brightness, photostability, and spectral characteristics.

The development of 6-phenylpyrimidine-2,4,5-triamine-based probes with different emission wavelengths would be particularly valuable for multiplex imaging applications, allowing for the simultaneous visualization of multiple cellular processes. rsc.org Furthermore, these molecules could be functionalized with reactive groups to create activity-based probes for studying specific enzymes or biological pathways.

Design of Complex Fused and Polyheterocyclic Pyrimidine Frameworks

The 6-phenylpyrimidine-2,4,5-triamine scaffold serves as an excellent starting point for the synthesis of more complex fused and polyheterocyclic systems. nih.govnih.gov By strategically introducing reactive functional groups, chemists can perform tandem cyclization reactions to construct novel ring systems with unique three-dimensional architectures. nih.govduq.edu

These complex frameworks are of interest for several reasons:

They can provide a larger and more intricate surface for interacting with biological targets. nih.gov

They can lead to compounds with novel modes of action. nih.gov

They can be used to mimic the secondary structures of proteins, such as α-helices and β-sheets. nih.gov

The synthesis of such molecules presents a significant synthetic challenge but also offers the potential to access unexplored areas of chemical space and discover compounds with unprecedented biological activities. frontiersin.org

Addressing Challenges in Derivatization and Scaffold Modification

While the pyrimidine core is a versatile starting point, challenges remain in the selective derivatization and modification of the 6-phenylpyrimidine-2,4,5-triamine scaffold. The presence of multiple reactive amino groups can lead to mixtures of products and require the use of protecting group strategies.

Future research will need to focus on the development of regioselective functionalization methods that allow for the precise modification of specific positions on the pyrimidine ring. This could involve the use of advanced catalytic systems or the development of novel synthetic strategies that exploit the inherent reactivity differences of the amino groups. Overcoming these challenges will be crucial for unlocking the full potential of the 6-phenylpyrimidine-2,4,5-triamine scaffold in drug discovery and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.